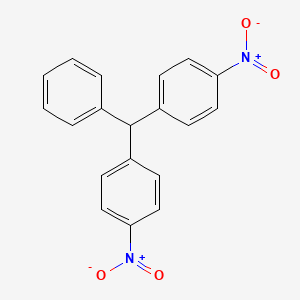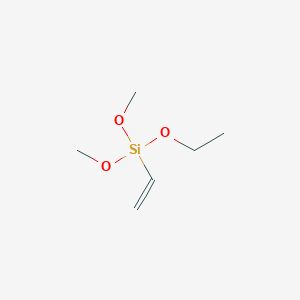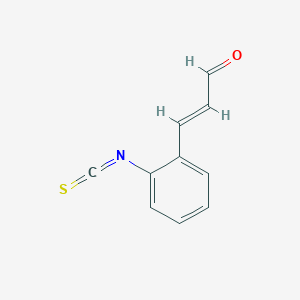
Ethyl (3-methylphenyl)methanimidate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (3-methylphenyl)methanimidate is an organic compound with the molecular formula C10H13NO It is a derivative of methanimidate, where the ethyl group is attached to the nitrogen atom, and the 3-methylphenyl group is attached to the carbon atom
准备方法
Synthetic Routes and Reaction Conditions: Ethyl (3-methylphenyl)methanimidate can be synthesized through several methods. One common approach involves the reaction of 3-methylbenzaldehyde with ethylamine in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently converted to the desired methanimidate by the addition of an ethyl group.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common catalysts used in these processes include sulfuric acid or hydrochloric acid, and the reactions are often carried out at elevated temperatures to accelerate the reaction rate.
化学反应分析
Types of Reactions: Ethyl (3-methylphenyl)methanimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the methanimidate to amines or other reduced forms.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst, such as sodium hydroxide (NaOH) or sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Oximes, nitriles.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
科学研究应用
Ethyl (3-methylphenyl)methanimidate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl (3-methylphenyl)methanimidate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
相似化合物的比较
Ethyl (3-methylphenyl)methanimidate can be compared with other similar compounds, such as:
Ethyl formimidate: Similar in structure but lacks the 3-methylphenyl group.
Methylphenidate: A stimulant used in the treatment of ADHD, structurally different but shares some functional similarities.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the ethyl and 3-methylphenyl groups makes it a versatile compound for various applications.
属性
CAS 编号 |
15296-46-5 |
|---|---|
分子式 |
C10H13NO |
分子量 |
163.22 g/mol |
IUPAC 名称 |
ethyl N-(3-methylphenyl)methanimidate |
InChI |
InChI=1S/C10H13NO/c1-3-12-8-11-10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3 |
InChI 键 |
JGNBICRIZJLWGJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC=NC1=CC=CC(=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



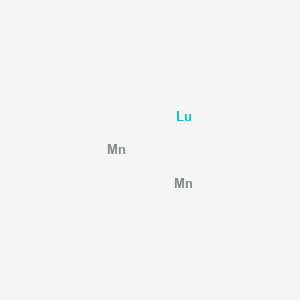

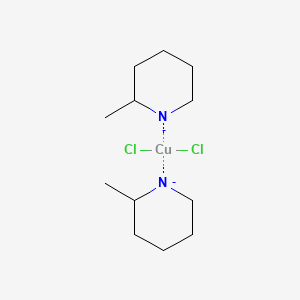
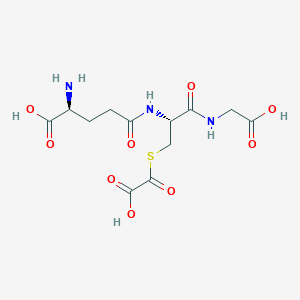
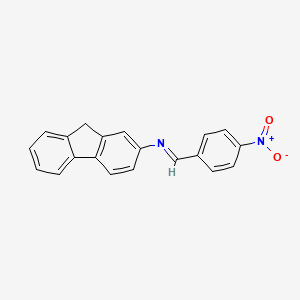
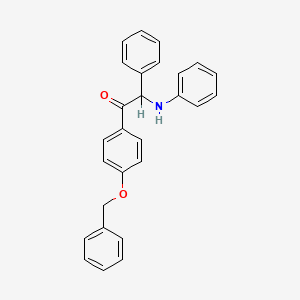
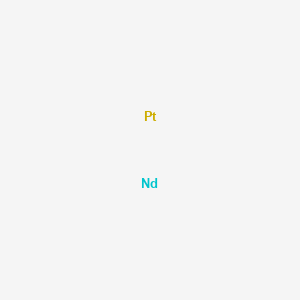
![1-(Benzylamino)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14711593.png)
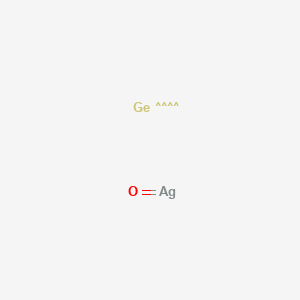
![N-[(Benzyloxy)carbonyl]glycyl-L-alanyl-L-alanine](/img/structure/B14711606.png)
